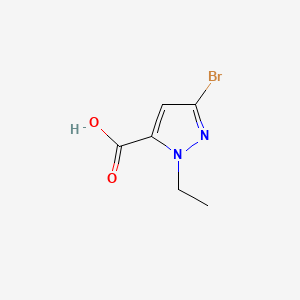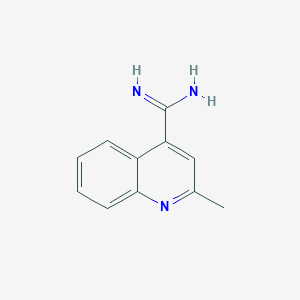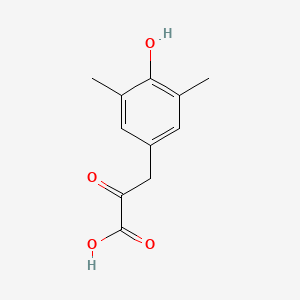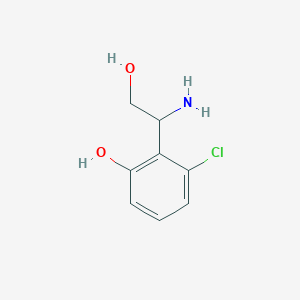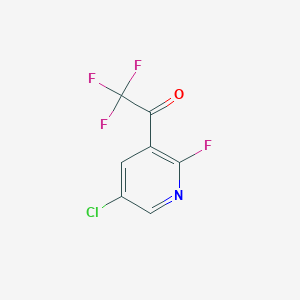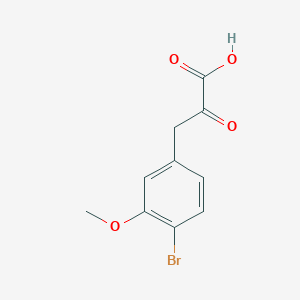
3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C10H9BrO4 It is a derivative of phenylpropanoic acid, featuring a bromine atom and a methoxy group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid typically involves the bromination of 3-methoxyphenylacetic acid followed by oxidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The oxidation step can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards molecular targets. The exact pathways involved would vary based on the biological context and the specific target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-methoxyphenol: Shares the bromine and methoxy substituents but lacks the oxopropanoic acid moiety.
3-Methoxyphenylacetic acid: Lacks the bromine atom but has a similar phenylacetic acid structure.
4-Bromo-3,5-dimethylphenol: Contains additional methyl groups on the phenyl ring.
Uniqueness
3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid is unique due to the combination of the bromine atom, methoxy group, and oxopropanoic acid moiety This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds
Propriétés
Formule moléculaire |
C10H9BrO4 |
|---|---|
Poids moléculaire |
273.08 g/mol |
Nom IUPAC |
3-(4-bromo-3-methoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9BrO4/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14) |
Clé InChI |
PWQPIWXQBUTVCD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CC(=O)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine](/img/structure/B15320442.png)
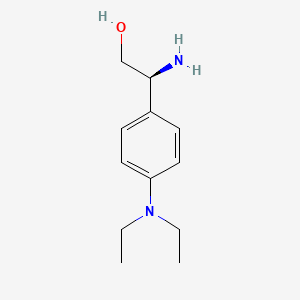

![3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol](/img/structure/B15320454.png)
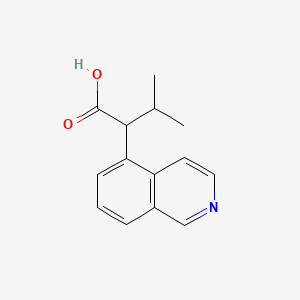
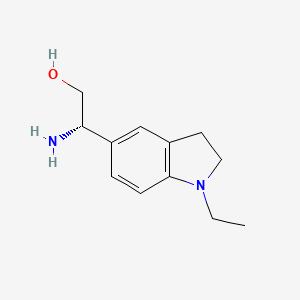
![1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol](/img/structure/B15320471.png)
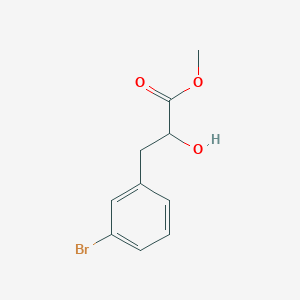
![3h-Spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxamide](/img/structure/B15320482.png)
